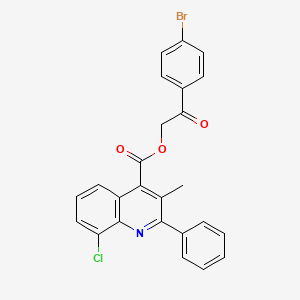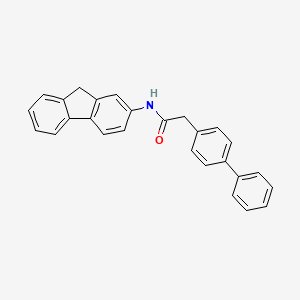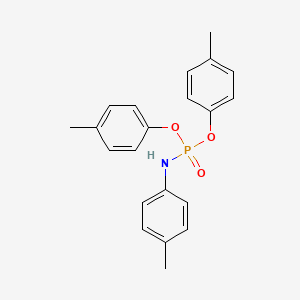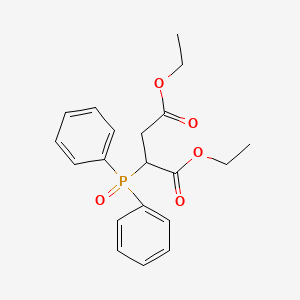
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the molecular formula C4H4ClN3OS It is a member of the thiadiazole family, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 5-chloro-1,2,4-thiadiazole with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product . The reaction conditions generally include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
化学反応の分析
Types of Reactions
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent degradation .
Major Products Formed
The major products formed from the reactions of this compound include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
作用機序
The mechanism of action of N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes . This inhibition can lead to the death of cancer cells or the prevention of microbial growth . The exact molecular pathways involved depend on the specific biological context and the target organism .
類似化合物との比較
Similar Compounds
Similar compounds to N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide include other thiadiazole derivatives such as:
- N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C4H4ClN3OS |
|---|---|
分子量 |
177.61 g/mol |
IUPAC名 |
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-7-3(5)10-8-4/h1H3,(H,6,8,9) |
InChIキー |
POGPISFBCPDAIR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NSC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)


![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151871.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)

![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide](/img/structure/B15151894.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151895.png)
![2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-](/img/structure/B15151918.png)
